molecular formula C11H8O2 B11940613 7-Hydroxy-6h-benzo[7]annulen-6-one CAS No. 27982-20-3

7-Hydroxy-6h-benzo[7]annulen-6-one

Cat. No.: B11940613
CAS No.: 27982-20-3
M. Wt: 172.18 g/mol
InChI Key: QNVQFWMESMXFLQ-UHFFFAOYSA-N
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Description

7-Hydroxy-6h-benzo7annulen-6-one is a chemical compound with the molecular formula C11H8O2. It features a unique structure that includes a seven-membered ring fused to a benzene ring, with a hydroxyl group and a ketone group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6h-benzo7annulen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a reaction involving biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile at 50°C can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-6h-benzo7annulen-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-Hydroxy-6h-benzo7annulen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6h-benzo7annulen-6-one involves its interaction with various molecular targets. For instance, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. In cancer research, it has been studied for its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-6h-benzo7annulen-6-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .

Properties

CAS No.

27982-20-3

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

7-hydroxybenzo[7]annulen-6-one

InChI

InChI=1S/C11H8O2/c12-10-6-5-8-3-1-2-4-9(8)7-11(10)13/h1-7H,(H,12,13)

InChI Key

QNVQFWMESMXFLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C(=O)C=C2C=C1)O

Origin of Product

United States

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